Tert-butyl 3-(2-aminopropan-2-YL)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C13H26N2O2 |
|---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl 3-(2-aminopropan-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-8-6-7-10(9-15)13(4,5)14/h10H,6-9,14H2,1-5H3 |
InChI Key |
HFKLZYVRQRQYCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(C)(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-aminopropan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-amino-2-methylpropanol. The reaction is carried out under an inert atmosphere, such as nitrogen, and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-aminopropan-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Tert-butyl 3-(2-aminopropan-2-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-aminopropan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomerism (3- vs. 4-Substituted Piperidines)
The positional isomer tert-butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate (CAS 530116-33-7) shares the same substituent as the target compound but at the 4-position. For example, in kinase inhibitors, such positional changes can lead to divergent selectivity profiles .
Substituent Branching and Chain Length
Compounds like tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate (CAS 1235439-55-0) replace the branched 2-aminopropan-2-yl group with a linear ethylamine. The reduced steric bulk may improve solubility (logP ~1.2 vs. ~1.8 for the target compound) but diminish binding affinity in sterically demanding environments .
Ring Size Variations
Replacing piperidine with azetidine in tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate (CAS 1638768-77-0) introduces significant ring strain, lowering conformational entropy. This modification can enhance reactivity in nucleophilic substitutions but reduce metabolic stability due to increased susceptibility to ring-opening .
Functional Group Modifications
The sulfonamide derivative (CAS 1002359-93-4) replaces the primary amine with a methanesulfonamido group. This substitution increases acidity (pKa ~9.5 vs. ~10.5 for the amine) and introduces strong hydrogen-bond acceptor properties, making it suitable for protease inhibitors . Conversely, the chloro-nitroanilino analog () leverages electron-withdrawing groups to stabilize charge-transfer interactions in kinase binding pockets, though nitro groups may pose toxicity concerns .
Complex Heterocyclic Systems
The spirocyclic indene-piperidine compound (CAS 778627-83-1) incorporates a fused indene ring, creating a rigid scaffold. This structure is advantageous for penetrating the blood-brain barrier, suggesting applications in neurological disorders. However, the chlorine substituent increases molecular weight (435.0 vs.
Biological Activity
Tert-butyl 3-(2-aminopropan-2-YL)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 227.35 g/mol. Its structure features a piperidine ring, a tert-butyl group, and an aminopropan-2-yl substituent, which contribute to its unique properties and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound's aminopropan-2-yl group can form hydrogen bonds and electrostatic interactions with active sites in proteins, modulating their activity. This mechanism is crucial for its potential as a drug candidate targeting neurological disorders and other conditions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, making it a candidate for developing enzyme inhibitors.
- Receptor Modulation : The compound shows promise in modulating neurotransmitter receptors, which can influence neurological functions and potentially treat disorders such as depression and anxiety.
Case Studies
Several studies have highlighted the biological effects of this compound:
-
Study on Enzyme Inhibition :
- Objective : To evaluate the inhibitory effects on acetylcholinesterase (AChE).
- Findings : The compound demonstrated significant inhibition of AChE activity in vitro, suggesting potential for treating Alzheimer's disease by enhancing cholinergic transmission.
-
Neuropharmacological Assessment :
- Objective : To assess the effects on neurotransmitter systems.
- Findings : It was observed to increase serotonin levels in animal models, indicating potential antidepressant properties.
Data Table
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits acetylcholinesterase | |
| Receptor Modulation | Modulates serotonin receptors | |
| Neuroprotective Effects | Enhances cholinergic transmission |
Research Applications
This compound is not only valuable in fundamental research but also holds potential for therapeutic applications:
- Drug Development : Its ability to modulate biological pathways makes it a candidate for developing new drugs targeting neurological conditions.
- Synthetic Chemistry : As a versatile building block, it is used in synthesizing more complex molecules with potential bioactivity.
Q & A
Basic: What are the common synthetic routes for preparing tert-butyl 3-(2-aminopropan-2-yl)piperidine-1-carboxylate?
The compound is typically synthesized via a multi-step approach involving:
- Step 1 : Protection of the piperidine nitrogen using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to form the Boc-protected intermediate .
- Step 2 : Introduction of the 2-aminopropan-2-yl group via alkylation or nucleophilic substitution, often requiring controlled pH and temperature to avoid side reactions .
- Purification : Column chromatography or recrystallization is used to isolate the product, with purity confirmed by NMR and mass spectrometry .
Advanced: How can reaction conditions be optimized to minimize racemization during synthesis?
Racemization is a critical concern in stereosensitive derivatives. Strategies include:
- Low-temperature reactions (e.g., −20°C) to reduce kinetic energy and slow unwanted stereochemical changes .
- Use of chiral auxiliaries or enantioselective catalysts to preserve configuration .
- Monitoring via chiral HPLC to detect early-stage racemization and adjust conditions dynamically .
Basic: What analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of tert-butyl (1.2 ppm singlet) and piperidine ring protons (2.5–3.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC : For assessing purity and detecting impurities (>98% purity is typical for pharmaceutical intermediates) .
Advanced: How can researchers resolve contradictory data in crystallographic studies of this compound?
Contradictions may arise from disordered crystal structures or solvent inclusion. Solutions include:
- SHELX refinement : Use of robust software like SHELXL for high-resolution data to model disorder and hydrogen bonding accurately .
- Temperature-dependent crystallography : Lowering measurement temperatures (e.g., 100 K) to stabilize crystal lattices and reduce thermal motion artifacts .
- Complementary techniques : Pair X-ray diffraction with computational modeling (DFT) to validate bond angles and torsional strain .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential respiratory irritancy from amine groups .
- Spill management : Neutralize acidic residues with sodium bicarbonate and absorb spills with inert materials .
Advanced: How does the tert-butyl group influence the compound’s reactivity in nucleophilic substitutions?
The tert-butyl group:
- Steric hindrance : Shields the piperidine nitrogen, reducing unwanted nucleophilic attacks but slowing desired reactions (e.g., deprotection requires strong acids like TFA) .
- Electronic effects : Electron-donating nature stabilizes adjacent carbocations, aiding in stepwise reaction mechanisms .
- Solubility : Enhances solubility in nonpolar solvents (e.g., THF), facilitating homogeneous reaction conditions .
Basic: What are the primary applications of this compound in drug discovery?
- Intermediate for bioactive molecules : Used in synthesizing protease inhibitors, kinase modulators, and CNS-targeting agents due to its rigid piperidine scaffold .
- Protecting group strategy : The Boc group allows selective functionalization of secondary amines in multi-step syntheses .
Advanced: How can structure-activity relationship (SAR) studies be designed using this compound?
- Substituent variation : Modify the 2-aminopropan-2-yl group to assess steric/electronic effects on target binding (e.g., fluorination for enhanced metabolic stability) .
- Pharmacophore mapping : Use molecular docking to predict interactions with enzymes (e.g., cytochrome P450 isoforms) and correlate with in vitro activity data .
- Comparative analysis : Benchmark against analogs like tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate to isolate contributions of specific functional groups .
Basic: What solvents and conditions are optimal for storing this compound?
- Storage : Under inert gas (argon) at −20°C in amber vials to prevent oxidation and hydrolysis .
- Compatibility : Stable in dichloromethane and DMSO; avoid aqueous bases to prevent Boc deprotection .
Advanced: How can computational chemistry aid in predicting its metabolic pathways?
- In silico tools : Use software like Schrödinger’s ADMET Predictor to simulate Phase I/II metabolism, identifying potential toxicophores (e.g., reactive amine metabolites) .
- Density Functional Theory (DFT) : Calculate activation energies for hydrolysis or oxidation reactions to prioritize lab-scale stability testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
